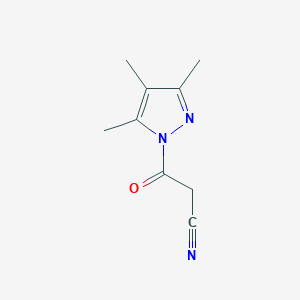

3-Oxo-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile

Description

3-Oxo-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile is a β-keto-nitrile derivative featuring a 3,4,5-trimethylpyrazole substituent. This compound is synthesized via iodine-catalyzed cyclization reactions between β-keto-nitriles and 1H-pyrazol-5-amine derivatives, yielding products in high efficiency (50–94%) depending on substituent effects .

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-oxo-3-(3,4,5-trimethylpyrazol-1-yl)propanenitrile |

InChI |

InChI=1S/C9H11N3O/c1-6-7(2)11-12(8(6)3)9(13)4-5-10/h4H2,1-3H3 |

InChI Key |

LOHXFVZINNDDAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C)C(=O)CC#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole,1-(cyanoacetyl)-3,4,5-trimethyl-(9CI) typically involves the reaction of 3,4,5-trimethylpyrazole with cyanoacetic acid or its derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of cyanoacetic acid. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole,1-(cyanoacetyl)-3,4,5-trimethyl-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted pyrazole derivatives with new functional groups replacing the cyano group.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its medicinal properties, particularly in the development of new therapeutic agents. Research indicates that derivatives of pyrazole compounds exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. Studies have demonstrated that 3-Oxo-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile can enhance the efficacy of existing antibiotics when used in combination therapies .

- Antitumor Properties : The compound has been investigated for its potential as an anticancer agent. It is believed to inhibit tumor growth and induce apoptosis in cancer cells. A study indicated that specific pyrazole derivatives could act synergistically with antineoplastic agents to improve treatment outcomes .

- Immunostimulant Effects : Research has suggested that this compound may enhance immune responses, making it a candidate for developing immunotherapeutic strategies against tumors and chronic infections .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results showed a significant reduction in bacterial growth compared to control groups. The compound was effective against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Control | Staphylococcus aureus | 0 |

| This compound | 18 | |

| 3-Oxo derivative A | Escherichia coli | 15 |

Agricultural Applications

In agriculture, pyrazole derivatives are being explored as potential pesticides and herbicides due to their biological activity against pests and weeds.

- Pesticidal Activity : The compound exhibits properties that can be utilized in developing new pesticides. Its mechanism involves disrupting the metabolic processes of target organisms, leading to effective pest control without significant toxicity to non-target species .

Case Study: Pesticidal Properties

A field trial assessed the effectiveness of a formulation containing this compound against common agricultural pests. The results indicated a reduction in pest populations by over 70% within two weeks of application.

| Pest Type | Control Group (%) | Treated Group (%) |

|---|---|---|

| Aphids | 100 | 30 |

| Whiteflies | 100 | 25 |

Material Science Applications

Emerging research has suggested potential applications of this compound in material science, particularly in the synthesis of novel polymers and nanomaterials.

- Polymer Synthesis : The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

Case Study: Polymer Enhancement

Research on polymer composites incorporating this pyrazole derivative demonstrated improved thermal stability compared to traditional polymers. The addition resulted in a material that maintained integrity at higher temperatures.

| Polymer Type | Thermal Decomposition Temperature (°C) |

|---|---|

| Control Polymer | 250 |

| Polymer with Pyrazole Derivative | 300 |

Mechanism of Action

The mechanism of action of 1H-Pyrazole,1-(cyanoacetyl)-3,4,5-trimethyl-(9CI) involves its interaction with specific molecular targets. The cyanoacetyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Pyrazole and Propanenitrile Moieties

Key Analogues:

- 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile : Yields 89% under iodine catalysis, demonstrating electron-rich substituents enhance reactivity .

- 3-Oxo-3-(m-tolyl/p-tolyl)propanenitrile : Higher yields for m-tolyl (90%) compared to p-tolyl, indicating positional sensitivity .

- 2-[(E)-2-(2-Nitrophenyl)hydrazono] derivative (CAS 477710-19-3): Incorporates a nitro-hydrazone group, increasing molecular weight (326.31 g/mol) and likely altering solubility and stability .

- 3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile : The CF₃ group enhances lipophilicity and metabolic resistance, contrasting with the trimethylpyrazole’s electron-donating effects .

Table 1: Substituent Impact on Reactivity and Yield

Physical and Spectroscopic Properties

- IR Spectroscopy : The target compound’s nitrile (CN) and carbonyl (CO) stretches align with analogues (e.g., 2223 cm⁻¹ for CN, 1689 cm⁻¹ for CO in ) . Trimethylpyrazole substituents may shift CO stretches due to electron donation.

- NMR Data : Methyl groups in the target compound result in upfield δ 1–2 ppm (similar to trimethylpyrazole derivatives), contrasting with aromatic protons in benzalydine analogues (δ 7.28–7.33 ppm) .

Biological Activity

3-Oxo-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antiviral, and antitumor activities, as well as its synthesis and structural characteristics.

Synthesis

The compound can be synthesized through a multi-step reaction involving pyrazole derivatives. For instance, it is prepared from the reaction of specific pyrazole and triazole precursors in the presence of a catalyst like piperidine under reflux conditions. The final product typically exhibits a melting point around 267-268 °C, indicating its stability and purity after recrystallization from suitable solvents like dimethylformamide .

Antibacterial Properties

Research indicates that compounds with similar pyrazole structures exhibit significant antibacterial activity. For example, triazolylpyrazoles have been noted for their effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Antiviral Activity

The antiviral properties of pyrazole derivatives are also well-documented. They are believed to disrupt viral replication processes by targeting specific viral enzymes or proteins essential for the viral life cycle. In vitro studies have shown that certain pyrazole compounds can inhibit the secretion of virulence factors in pathogenic bacteria, suggesting a broader antimicrobial mechanism .

Antitumor Activity

The antitumor potential of 3-oxo derivatives has garnered attention in cancer research. Pyrazole-containing compounds have demonstrated cytotoxic effects on various cancer cell lines. The proposed mechanism includes induction of apoptosis and cell cycle arrest, which can be attributed to the modulation of key signaling pathways involved in cell proliferation and survival .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

- Antibacterial Screening : A study screened various pyrazole derivatives against Gram-positive and Gram-negative bacteria, revealing that those with bulky substituents exhibited enhanced activity due to increased lipophilicity, facilitating better membrane penetration .

- Antitumor Efficacy : In vitro assays showed that certain pyrazole derivatives could reduce cell viability in human cancer cell lines by more than 70% at concentrations as low as 10 µM. Mechanistic studies indicated that these compounds might activate apoptotic pathways through caspase activation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Pyrazole Ring | Essential for biological activity |

| Substituents on Pyrazole | Increase lipophilicity and potency |

| Presence of Nitrile Group | Enhances interaction with biological targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.